- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,
Cas no 939430-30-5 (3-(3-pyridinyl)phenylboronic acid pinacol ester)

939430-30-5 structure
Nom du produit:3-(3-pyridinyl)phenylboronic acid pinacol ester
Numéro CAS:939430-30-5
Le MF:C17H20BNO2
Mégawatts:281.157204627991
MDL:MFCD20923943
CID:2194232
PubChem ID:253661231
3-(3-pyridinyl)phenylboronic acid pinacol ester Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(3-Pyridinyl)phenylboronic acid pinacol ester
- 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- 3-pyridylphenyl boronic acid pinacol ester
- 3-(3-Pyridyl)phenylboronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane
- 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- AK192667
- KVEIJNJPKCWYQF-UHFFFAOYSA-N
- 2-[3-(3-Pyridyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- CS-0061108
- W19352
- 939430-30-5
- MFCD20923943
- DB-112444
- T3313
- SCHEMBL5529229
- DS-10345
- AKOS026671349
- 3-(3-pyridinyl)phenylboronic acid pinacol ester
-
- MDL: MFCD20923943
- Piscine à noyau: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14/h5-12H,1-4H3
- La clé Inchi: KVEIJNJPKCWYQF-UHFFFAOYSA-N
- Sourire: N1C=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=CC=1
Propriétés calculées
- Qualité précise: 281.15900
- Masse isotopique unique: 281.1587090g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 2
- Complexité: 356
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 31.4
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 95.0 to 99.0 deg-C
- Point d'ébullition: 428.3±28.0 °C at 760 mmHg
- Point d'éclair: 212.9±24.0 °C
- Le PSA: 31.35000
- Le LogP: 3.04780
3-(3-pyridinyl)phenylboronic acid pinacol ester Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Conserver à 4°C, mieux à - 4°C
3-(3-pyridinyl)phenylboronic acid pinacol ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3313-1G |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
939430-30-5 | >98.0%(GC)(T) | 1g |
¥250.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45370-1g |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
939430-30-5 | 97% | 1g |
¥115.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1111553-5g |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
939430-30-5 | 97% | 5g |
$330 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131748-1g |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
939430-30-5 | 98% | 1g |
¥120.00 | 2024-04-24 | |
abcr | AB443032-5g |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine; . |
939430-30-5 | 5g |
€879.60 | 2025-03-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10127-1G |
3-(3-pyridinyl)phenylboronic acid pinacol ester |
939430-30-5 | 95% | 1g |
¥ 653.00 | 2023-04-12 | |
TRC | T889738-100mg |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
939430-30-5 | 100mg |
$ 80.00 | 2022-06-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T860378-200mg |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine |
939430-30-5 | ≥98% | 200mg |
¥131.40 | 2022-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45370-10g |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
939430-30-5 | 97% | 10g |
¥1435.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1050394-10g |
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
939430-30-5 | 97% | 10g |
$205 | 2023-09-04 |
3-(3-pyridinyl)phenylboronic acid pinacol ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Référence
- Synthesis, characterization and molecular recognition of a bis-platinum terpyridine dimerChemical Communications (Cambridge, 2008, (7), 889-890,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran , 1,4-Dioxane ; 15 h, reflux
Référence
- Compounds comprising phenyl and pyridine units and optoelectronic devices using them, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt
Référence
- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDsOrganic Letters, 2008, 10(5), 941-944,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; 6 h, reflux
Référence
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Référence
- ASK1 inhibitor and its derivative, its preparation method, pharmaceutical composition and application in preparation of drug for disease related to ASK1 kinase, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt
Référence
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling ReactionsJournal of Organic Chemistry, 2014, 79(5), 1979-1988,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C
Référence
- Tuning Energy Levels of Electron-Transport Materials by Nitrogen Orientation for Electrophosphorescent Devices with an 'Ideal' Operating VoltageAdvanced Materials (Weinheim, 2010, 22(30), 3311-3316,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C
Référence
- Pyridylterphenyl derivatives for electron transport materials in organic electroluminescence devices, Japan, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 85 °C
Référence
- Compound using pyridine as nucleus and its preparation method and application, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetone , Tetrahydrofuran ; overnight, 60 °C
Référence
- Electron-transporting materials based on phenyl pyridine derivatives and optoelectronic devices employing the electron-transporting materials, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 24 h, 85 °C
Référence
- Preparation of triphenylpyrimidine core containing compounds and applications in organic electroluminescent diode, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 85 °C
Référence
- A compound with tripyridylbenzene as core, and the preparation method and application thereof, China, , ,
3-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials
- 3-(3-Bromophenyl)pyridine
- 4,4,5,5-Tetramethyl-2-[3-(trimethylstannyl)phenyl]-1,3,2-dioxaborolane
- 2-(3-Bromophenyl)pyridine
- Bis(pinacolato)diborane
- 3-Bromopyridine
- 3-(3-chlorophenyl)pyridine
3-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products
3-(3-pyridinyl)phenylboronic acid pinacol ester Littérature connexe
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:939430-30-5)3-(3-pyridinyl)phenylboronic acid pinacol ester

Pureté:99%
Quantité:25g
Prix ($):351.0